molecular formula C8H17ClO3 B096291 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol CAS No. 18485-61-5

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol

Cat. No.: B096291
CAS No.: 18485-61-5
M. Wt: 196.67 g/mol
InChI Key: JVFCDENSTURUFN-UHFFFAOYSA-N
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Description

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol is a chemical compound that features a chlorohydrin functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a pentanol backbone with a 3-chloro-2-hydroxypropoxy substituent, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol typically involves the reaction of 1-pentanol with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-pentanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. Its chlorohydrin group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol is unique due to its specific structural arrangement, which imparts distinct reactivity and functional properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

18485-61-5

Molecular Formula

C8H17ClO3

Molecular Weight

196.67 g/mol

IUPAC Name

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol

InChI

InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2

InChI Key

JVFCDENSTURUFN-UHFFFAOYSA-N

SMILES

C(CCO)CCOCC(CCl)O

Canonical SMILES

C(CCO)CCOCC(CCl)O

Origin of Product

United States

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